3-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 3-bromobenzohydrazide. The reaction is usually carried out in a methanol solution under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from methanol to obtain pure crystals .
Chemical Reactions Analysis
3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide include:
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional bromine atoms, which may enhance its biological activity.
4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide: The presence of chlorine atoms can alter its chemical reactivity and biological properties
The uniqueness of 3-bromo-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13BrN2O3 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-6-5-10(7-13(14)19)9-17-18-15(20)11-3-2-4-12(16)8-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
FIHAPRBTCJONEB-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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